molecular formula C19H16N4O3S B2545292 3-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396720-58-4

3-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2545292
CAS No.: 396720-58-4
M. Wt: 380.42
InChI Key: JLFCRECWZHEFNV-UHFFFAOYSA-N
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Description

3-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a benzamide moiety. The structure includes a 3-nitro substituent on the benzamide ring and a para-tolyl (p-tolyl) group at the 2-position of the thienopyrazole scaffold. The compound’s molecular formula is C₂₀H₁₆N₄O₃S, with a molecular weight of 392.43 g/mol.

Properties

IUPAC Name

N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c1-12-5-7-14(8-6-12)22-18(16-10-27-11-17(16)21-22)20-19(24)13-3-2-4-15(9-13)23(25)26/h2-9H,10-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFCRECWZHEFNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thienopyrazole ring.

    Introduction of the Nitro Group: Nitration reactions are employed to introduce the nitro group into the molecule.

    Attachment of the p-Tolyl Group: This step involves the use of Friedel-Crafts alkylation or similar reactions to attach the p-tolyl group to the thienopyrazole core.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide group through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, high-throughput reactors, and stringent purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets. The nitro group and the thienopyrazole core play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide with its closest structural analog, 4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (CAS: 958587-45-6), alongside general trends observed in related derivatives.

Structural and Substituent Differences

Property This compound 4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Substituent (Position) -NO₂ (benzamide, 3-position) -Br (benzamide, 4-position)
Core Structure 4,6-dihydro-2H-thieno[3,4-c]pyrazole (no oxo group) 5-oxo-4,6-dihydrothieno[3,4-c]pyrazole (keto group at 5-position)
Molecular Formula C₂₀H₁₆N₄O₃S C₂₁H₁₇BrN₂O₂S
Molecular Weight 392.43 g/mol 453.34 g/mol
Calculated LogP ~3.2 (predicted) ~4.1 (predicted)
Solubility Moderate polarity due to -NO₂; likely low aqueous solubility Higher lipophilicity due to -Br; very low aqueous solubility

Key Comparative Insights

In contrast, the 4-bromo substituent exerts a weaker electron-withdrawing effect via inductive means but may participate in halogen bonding, a feature absent in the nitro analog .

Core Modifications :

  • The absence of a 5-oxo group in the target compound reduces hydrogen-bonding capacity compared to the bromo analog. This could influence metabolic stability, as keto groups are often sites for enzymatic reduction or conjugation .

Physicochemical Properties :

  • The bromo analog’s higher molecular weight (453.34 vs. 392.43 g/mol) and LogP (4.1 vs. 3.2) suggest greater lipophilicity, which may correlate with enhanced membrane permeability but poorer aqueous solubility. The nitro derivative’s moderate polarity might favor solubility in polar aprotic solvents.

Biological Implications: While neither compound’s bioactivity data is publicly detailed, structural analogs of thienopyrazoles are frequently investigated for kinase inhibition. The nitro group’s electronic effects could modulate binding to ATP-binding pockets, whereas the bromo group’s bulkiness might sterically hinder interactions .

Biological Activity

The compound 3-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a thieno[3,4-c]pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique molecular structure contributes to various pharmacological properties, particularly in the realms of anti-inflammatory and anticancer applications.

The molecular formula of the compound is C20H18N4O5SC_{20}H_{18}N_{4}O_{5}S with a molecular weight of approximately 426.45 g/mol . The IUPAC name is N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide . The compound typically appears as a solid powder and is soluble in various organic solvents.

PropertyValue
Molecular FormulaC20H18N4O5S
Molecular Weight426.45 g/mol
AppearanceSolid (powder)
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Although the precise mechanism of action remains to be fully elucidated, it is hypothesized that the nitro group and thieno-pyrazole moiety facilitate interactions with various cellular pathways, potentially leading to apoptosis in cancer cells and modulation of inflammatory responses.

Anticancer Activity

Recent studies have indicated that thieno[3,4-c]pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to this class have been tested against MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines. The following table summarizes some findings related to similar compounds:

CompoundCell LineIC50 (µM)
Ethyl-1-(2-hydroxy-3-aroxypropyl)-...A54926
Pyrazole-linked thiourea derivativesNCI-H4600.95
N,N-bis[(3,5-dimethylpyrazol-1-yl)...HepG217.82

These results suggest that modifications in the structure can lead to varying degrees of potency against cancer cells.

Anti-inflammatory Activity

Thieno-pyrazole derivatives have also shown promise as anti-inflammatory agents. The inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB have been observed in related studies. For example, compounds exhibiting significant inhibition of IL-6 and TNF-alpha production were noted, indicating their potential use in treating inflammatory diseases.

Case Studies

  • Study on MCF7 Cell Line : A derivative structurally similar to this compound was assessed for its cytotoxicity against the MCF7 cell line. The compound exhibited an IC50 value of 12.50 µM , demonstrating substantial anticancer activity.
  • In Vivo Studies : In animal models, thieno-pyrazole derivatives were evaluated for their anti-inflammatory effects. Results indicated a marked reduction in paw edema in rats induced by carrageenan, showcasing their therapeutic potential.

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